DM4-SMe

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C39H56ClN3O10S2 |

|---|---|

Peso molecular |

826.5 g/mol |

Nombre IUPAC |

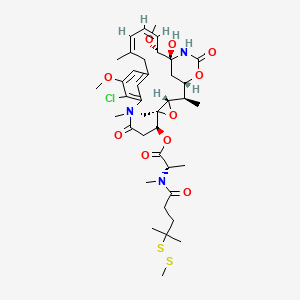

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |

Clave InChI |

LTLNAIFGVAUBEJ-CJUSJEAQSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DM4-SMe: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM4-SMe is a potent microtubule-depolymerizing agent and a key metabolite of antibody-drug conjugates (ADCs) that utilize the maytansinoid DM4 as a cytotoxic payload. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its cytotoxic effects against various cancer cell lines. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and ADC development.

Chemical Structure and Properties

This compound, with the chemical name N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]maytansine, is a derivative of the ansa macrolide maytansine.[] The "SMe" designation refers to the methyl-disulfide group, which is a critical feature of this metabolite.

Chemical Structure:

(Image Source: MedChemExpress)

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 796073-68-2 | [2] |

| Molecular Formula | C₃₉H₅₆ClN₃O₁₀S₂ | [] |

| Molecular Weight | 826.46 g/mol | [] |

| Appearance | Solid powder | [] |

| Purity | ≥98% | [] |

Synthesis and Purification

This compound is synthetically produced as an intermediate in the preparation of the thiol-containing maytansinoid, DM4. The synthesis involves the coupling of maytansinol with a side chain, N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine, to form a mixture of diastereomers, L-DM4-SMe and D-DM4-SMe.

Experimental Protocol: Synthesis of L-DM4-SMe

This protocol describes the synthesis of the L-amino acid-containing isomer of this compound.

Materials:

-

Maytansinol

-

N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine

-

Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Zinc chloride (ZnCl₂) in diethyl ether (1 M solution)

-

Dithiothreitol (DTT)

-

HPLC-grade solvents for purification

Procedure:

-

Dissolve maytansinol and N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine in dichloromethane under an argon atmosphere.

-

Add a solution of DCC in dichloromethane to the reaction mixture with magnetic stirring.

-

After 1 minute, add a 1 M solution of ZnCl₂ in diethyl ether.

-

The reaction will yield a mixture of L-DM4-SMe and D-DM4-SMe diastereomers.

-

Separate the diastereomers using High-Performance Liquid Chromatography (HPLC) with a cyano-bonded column.

-

Collect the fraction containing the desired L-DM4-SMe isomer.

-

To obtain the thiol-containing DM4, the collected L-DM4-SMe can be reduced with dithiothreitol and further purified by HPLC.

Logical Workflow for this compound Synthesis and DM4 Conversion

Caption: Synthesis and conversion of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[] As a metabolite of DM4-containing ADCs, this compound is released into the cytoplasm of cancer cells following the internalization and lysosomal degradation of the ADC.[] Once released, this compound binds to tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[]

Signaling Pathway of this compound in ADC-mediated Cytotoxicity

Caption: ADC-mediated delivery and action of this compound.

Biological Activity and Quantitative Data

This compound is a highly potent cytotoxic agent, with activity observed at sub-nanomolar concentrations. Its cytotoxicity has been evaluated in various cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| KB | Human nasopharyngeal carcinoma | 0.026 | [2][4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.[5]

Experimental Protocol: Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

This compound at various concentrations

-

A microplate reader capable of reading absorbance at 340 nm over time at 37°C

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.

-

Compound Addition: Add different concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Initiation of Polymerization: Add purified tubulin to the reaction mixture.

-

Measurement: Immediately transfer the reaction mixture to a pre-warmed 96-well plate and place it in the microplate reader. Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes) at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance at 340 nm versus time for each concentration of this compound. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.[6][7]

Conclusion

This compound is a highly potent cytotoxic agent that plays a crucial role in the efficacy of DM4-based antibody-drug conjugates. Its mechanism of action as a tubulin polymerization inhibitor leads to cell cycle arrest and apoptosis in cancer cells. The synthetic route to DM4 provides access to this compound as a key intermediate. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this important molecule, facilitating further research and development in the field of targeted cancer therapy.

References

- 2. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Interaction of DM4-SMe with Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM4-SMe, a potent maytansinoid derivative, is a critical component in the field of antibody-drug conjugates (ADCs), serving as a cytotoxic payload that targets tubulin.[][2][3] Its efficacy as an anti-cancer agent is rooted in its ability to disrupt microtubule dynamics, a process fundamental to cell division.[][4] This technical guide provides an in-depth exploration of the binding characteristics of this compound to its molecular target, tubulin, focusing on the specific binding site and the affinity of this interaction.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects by interfering with the assembly and function of microtubules.[] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. This compound, as a microtubule-targeting agent, binds to tubulin and inhibits its polymerization.[5][6] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[][7]

The following diagram illustrates the signaling pathway of this compound's mechanism of action:

Caption: Mechanism of Action of this compound.

The Tubulin Binding Site of this compound

High-resolution crystallographic studies have revealed that maytansinoids, the class of compounds to which this compound belongs, bind to a specific site on the β-tubulin subunit.[8][9] This binding pocket is distinct from the binding sites of other well-known tubulin inhibitors such as colchicine and the vinca alkaloids.[8][10] The maytansine binding site is located at the interface between two tubulin heterodimers, effectively blocking the longitudinal interactions required for microtubule elongation.[8][9] This site is also recognized by other potent microtubule-destabilizing agents like rhizoxin.[8]

Structural analysis of the tubulin-maytansine complex indicates that the binding of maytansine does not induce significant conformational changes in the overall tubulin structure.[10] The solvent-exposed nature of the N2'-acetyl group in maytansine within the complex suggests that modifications at this position, such as the larger substituents found in DM1 and DM4 derivatives, are well-tolerated without compromising binding affinity.[10]

Binding Affinity of this compound and Related Maytansinoids

The affinity of maytansinoids for tubulin is a key determinant of their potent cytotoxic activity. While specific binding affinity data for this compound is not extensively reported, studies on the closely related metabolite, S-methyl DM1, and the parent compound, maytansine, provide valuable insights.

| Compound | Target | Parameter | Value (μM) |

| S-methyl DM1 | Soluble Tubulin | KD | 0.93 ± 0.2[11] |

| Maytansine | Soluble Tubulin | KD | 0.86 ± 0.2[12][11] |

| S-methyl DM1 | Microtubules (High Affinity Sites) | KD | 0.1 ± 0.05[12][11] |

| S-methyl DM4 | Microtubule Assembly | IC50 | 1.7 ± 0.4 |

KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates a stronger binding interaction. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that S-methyl DM1 binds to soluble tubulin with a similar affinity to maytansine.[11] Notably, the binding affinity of S-methyl DM1 to high-affinity sites on assembled microtubules is significantly stronger, suggesting a preferential interaction with tubulin at the microtubule ends.[12][11] This high-affinity binding is thought to be responsible for the potent suppression of microtubule dynamics.[11] S-methyl DM4 also demonstrates potent inhibition of microtubule assembly.

Experimental Protocols

The determination of tubulin binding affinity and the characterization of the binding site involve a range of sophisticated biochemical and biophysical techniques.

Microtubule Polymerization Assay

This assay is used to determine the effect of a compound on the assembly of microtubules from purified tubulin.

-

Preparation of Tubulin: Tubulin is purified from a biological source, typically bovine brain, through cycles of polymerization and depolymerization.

-

Assay Setup: Purified tubulin is mixed with GTP and a buffer solution in the presence of varying concentrations of the test compound (e.g., this compound).

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time using a spectrophotometer at a wavelength of 340 nm.

-

Data Analysis: The extent of polymerization at a fixed time point is plotted against the compound concentration to determine the IC50 value.

Tubulin Binding Assay (Radioligand Competition)

This method is employed to determine the binding affinity (KD) of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to tubulin.

-

Radiolabeled Ligand: A known tubulin-binding agent, such as [3H]maytansine, is used.

-

Incubation: A constant concentration of the radiolabeled ligand and purified tubulin are incubated with increasing concentrations of the unlabeled competitor (e.g., this compound).

-

Separation of Bound and Free Ligand: The tubulin-ligand complexes are separated from the unbound ligand using methods like gel filtration or filtration through a membrane that retains the protein.

-

Quantification: The amount of radioactivity in the tubulin-bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using Scatchard plots or non-linear regression to determine the KD of the competitor.

X-ray Crystallography

This technique provides high-resolution structural information about the binding of a ligand to its target protein.

-

Protein Crystallization: Tubulin is co-crystallized with the compound of interest (e.g., maytansine). This involves preparing a highly concentrated and pure solution of the tubulin-ligand complex and screening various crystallization conditions (e.g., pH, temperature, precipitants).

-

X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

-

Data Collection and Processing: The diffraction pattern is recorded on a detector and processed to determine the electron density map of the crystal.

-

Structure Determination and Refinement: A three-dimensional model of the protein-ligand complex is built into the electron density map and refined to obtain an accurate atomic-level structure.

The following diagram illustrates a generalized experimental workflow for characterizing tubulin inhibitors:

Caption: Workflow for Tubulin Inhibitor Characterization.

Conclusion

This compound is a highly potent tubulin inhibitor that binds to a specific site on β-tubulin, known as the maytansine site. This interaction disrupts microtubule polymerization and dynamics, leading to mitotic arrest and apoptosis in cancer cells. The binding affinity of this compound and its related maytansinoids is in the sub-micromolar to nanomolar range, underscoring their potent cytotoxic activity. A combination of biochemical, biophysical, and cellular assays is crucial for the comprehensive characterization of the tubulin-binding properties of these important anti-cancer agents. This detailed understanding of the this compound-tubulin interaction is vital for the rational design and development of next-generation antibody-drug conjugates for targeted cancer therapy.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of DM4-SMe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bystander effect is a critical mechanism of action for many antibody-drug conjugates (ADCs), contributing significantly to their anti-tumor efficacy. This phenomenon occurs when the cytotoxic payload, released from an antigen-positive target cancer cell, diffuses into the tumor microenvironment and kills adjacent antigen-negative tumor cells. This action is particularly important in the context of heterogeneous tumors where antigen expression can be varied. DM4-SMe, a potent microtubule-inhibiting maytansinoid derivative and a metabolite of DM4-containing ADCs, is known to induce a powerful bystander effect due to its high cell permeability.[1][2] This technical guide provides a comprehensive overview of the core principles of the this compound bystander effect, including its mechanism of action, experimental evaluation, and the signaling pathways involved.

Core Mechanism of the this compound Bystander Effect

The bystander effect of an ADC is fundamentally dependent on the physicochemical properties of its payload and the nature of the linker connecting it to the antibody. For this compound, the process can be summarized as follows:

-

ADC Binding and Internalization: An ADC carrying a DM4 payload binds to its target antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[3]

-

Payload Release: Within the lysosomal compartment of the target cell, the linker is cleaved, releasing the DM4 payload. DM4 can then be metabolized to the more lipophilic and cell-permeable S-methyl DM4 (this compound).[1][4]

-

Diffusion: Due to its increased lipophilicity, this compound can readily diffuse across the cell membrane of the target cell and into the surrounding tumor microenvironment.[5]

-

Bystander Cell Killing: this compound is then taken up by neighboring antigen-positive and, crucially, antigen-negative cancer cells, where it exerts its cytotoxic effect.[1]

The lipophilicity of the payload is a key determinant of the bystander effect. Highly permeable toxins like this compound are more effective at bystander killing compared to more charged and less permeable payloads.[1]

Mechanism of Action of this compound

This compound is a potent anti-mitotic agent that disrupts microtubule dynamics. Its mechanism of action involves:

-

Microtubule Inhibition: this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network is critical for several cellular processes.

-

Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound induces cell cycle arrest, primarily at the G2/M phase.[6]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]

Signaling Pathways

The cytotoxic activity of this compound is mediated by complex signaling cascades that ultimately lead to apoptosis.

Immunogenic Cell Death (ICD)

Recent studies have indicated that maytansinoid-based ADCs, including those that release DM4, can induce immunogenic cell death (ICD).[8][9][10] ICD is a form of regulated cell death that stimulates an anti-tumor immune response. Hallmarks of ICD include the surface exposure of calreticulin (a phagocytic "eat-me" signal), the release of ATP (a "find-me" signal for dendritic cells), and the secretion of high-mobility group box 1 (HMGB1) protein.[8] The induction of ICD by this compound can further enhance the therapeutic efficacy of the ADC by recruiting and activating immune cells within the tumor microenvironment.

The Tumor Microenvironment and the Bystander Effect

The bystander effect of this compound is not limited to killing adjacent tumor cells. It can also impact other cellular components of the tumor microenvironment (TME), such as tumor-associated macrophages (TAMs) and cancer-associated fibroblasts (CAFs).

-

Tumor-Associated Macrophages (TAMs): While direct studies on this compound's effect on TAMs are limited, the release of cytotoxic agents in the TME can potentially modulate the phenotype and function of these immune cells. The induction of ICD can lead to the activation of dendritic cells and subsequent T-cell responses, which can influence the overall immune landscape of the tumor.[8][10]

-

Cancer-Associated Fibroblasts (CAFs): CAFs contribute to the dense extracellular matrix (ECM) of solid tumors, which can be a barrier to ADC penetration. The bystander effect, by killing cancer cells and potentially CAFs in close proximity, may help to disrupt the tumor stroma, thereby improving the distribution of the ADC and other therapeutic agents.

Experimental Protocols for Evaluating the Bystander Effect

The bystander effect of this compound can be quantified using several in vitro and in vivo experimental models.

In Vitro Co-culture Assay

This assay directly measures the killing of antigen-negative cells in the presence of antigen-positive cells treated with an ADC.

Protocol:

-

Cell Labeling: Label the antigen-negative "bystander" cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive "effector" cell line.

-

Co-culture Seeding: Seed the effector and bystander cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.

-

ADC Treatment: Treat the co-cultures with a range of concentrations of the DM4-containing ADC. Include untreated controls.

-

Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and bystander killing (typically 72-120 hours).

-

Analysis: Quantify the viability of the bystander cell population using methods such as flow cytometry (gating on the fluorescently labeled cells) or high-content imaging.[11]

Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic effect is mediated by a soluble factor released into the culture medium.

Protocol:

-

Effector Cell Treatment: Culture the antigen-positive effector cells and treat them with the DM4-containing ADC for a defined period (e.g., 48-72 hours).

-

Conditioned Medium Collection: Collect the culture supernatant (conditioned medium), which now contains the released this compound.

-

Bystander Cell Treatment: Add the conditioned medium to cultures of the antigen-negative bystander cells.

-

Incubation and Analysis: Incubate the bystander cells and assess their viability using standard methods (e.g., MTS, CellTiter-Glo).[12]

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound and the bystander effect of maytansinoid-based ADCs.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (nM) | Reference |

| KB | 0.026 | [6] |

| BT474 | 0.42 | [8] |

| BJAB | 0.27 | [8] |

Table 2: Comparative Bystander Effect of Different ADC Payloads (Qualitative)

| Payload | Linker Type | Bystander Effect | Key Characteristics | References |

| This compound | Cleavable | Strong | High cell permeability, lipophilic | [1] |

| MMAE | Cleavable | Strong | High cell permeability | [2][13] |

| DM1 (from T-DM1) | Non-cleavable | Weak/None | Low cell permeability, charged metabolite | [13] |

| SN-38 | Cleavable | Moderate | Cell permeable topoisomerase I inhibitor | [5] |

Conclusion

The bystander effect of this compound is a crucial component of the therapeutic efficacy of DM4-based ADCs. Its high cell permeability allows for the efficient killing of both antigen-positive and antigen-negative tumor cells, addressing the challenge of tumor heterogeneity. The induction of immunogenic cell death by maytansinoid payloads further enhances the anti-tumor response. A thorough understanding and quantitative evaluation of the bystander effect, using methodologies such as co-culture and conditioned medium assays, are essential for the rational design and development of next-generation ADCs with optimized efficacy and safety profiles. Future research should focus on further elucidating the complex interactions between this compound and the various components of the tumor microenvironment to fully leverage its therapeutic potential.

References

- 1. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 6. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Datopotamab deruxtecan induces hallmarks of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. agilent.com [agilent.com]

- 13. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of DM4-SMe: A Potent Maytansinoid for Targeted Cancer Therapy

An In-depth Technical Guide on the Discovery, Development, and Mechanism of a Key Antibody-Drug Conjugate Payload

Abstract

DM4-SMe, a potent microtubule-disrupting agent, has emerged as a critical component in the field of antibody-drug conjugates (ADCs), representing a significant advancement in the targeted delivery of cytotoxic payloads to cancer cells. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from the initial identification of its parent compound, maytansine, to the rational design and synthesis of DM4 and its subsequent metabolite, this compound. Detailed experimental methodologies, quantitative preclinical and clinical data, and visualizations of key pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important therapeutic agent.

Introduction: The Maytansinoid Family and the Quest for Targeted Cytotoxicity

Maytansine, a natural product isolated from the Ethiopian shrub Maytenus ovatus, was identified in the 1970s as a potent antimitotic agent.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[1] Despite its high cytotoxicity against tumor cells, systemic toxicity limited its therapeutic potential in early clinical trials.[2] This challenge spurred the development of maytansinoids, semi-synthetic derivatives of maytansine, with the goal of harnessing their potency through targeted delivery systems, primarily ADCs.

The core concept of an ADC is to link a highly potent cytotoxic agent, like a maytansinoid, to a monoclonal antibody that specifically targets a tumor-associated antigen. This approach aims to concentrate the cytotoxic payload at the tumor site, thereby increasing efficacy while minimizing off-target toxicity. The development of maytansinoid-based ADCs has been pioneered by companies like ImmunoGen, founded in 1981, which has been instrumental in advancing this class of therapeutics.[3][4]

The Discovery and Rationale for DM4

Early maytansinoid payloads, such as DM1, were developed to be linked to antibodies.[2] However, a desire for improved stability and efficacy of ADCs in vivo led to the development of DM4. DM4, also known as ravtansine, is a sterically hindered thiol-containing maytansinoid.[5][6] The rationale behind introducing steric hindrance near the disulfide linker attachment point was to create more stable ADCs, which would be less susceptible to premature cleavage of the payload in the systemic circulation. This enhanced stability was predicted to lead to a better therapeutic window.

Synthesis of DM4

The synthesis of DM4 is a multi-step process that starts from maytansinol, a derivative of maytansine. A key intermediate is N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine.[7][8] The synthesis involves the esterification of the C-3 hydroxyl group of maytansinol with a custom-synthesized N-acyl-N-methyl-L-alanine derivative containing a sterically hindered disulfide bond. The final step involves the reduction of the disulfide to yield the free thiol group of DM4, which is then ready for conjugation to a linker.

Experimental Protocol: Synthesis of a Thiol-Containing Maytansinoid (General Steps)

-

Preparation of the Side Chain: A carboxylic acid containing a sterically hindered disulfide bond is synthesized. This typically involves the reaction of an appropriate thiol with a disulfide-containing reagent.

-

Activation of the Carboxylic Acid: The synthesized carboxylic acid is then activated, often by conversion to an N-hydroxysuccinimide (NHS) ester, to facilitate its reaction with an amino acid.

-

Coupling with N-methyl-L-alanine: The activated side chain is coupled to N-methyl-L-alanine.

-

Esterification with Maytansinol: The resulting N-acyl-N-methyl-L-alanine derivative is then esterified with maytansinol at the C-3 position, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC).

-

Purification: The resulting maytansinoid ester is purified using techniques like high-performance liquid chromatography (HPLC).

-

Reduction to Thiol: The purified disulfide-containing maytansinoid is then reduced to the corresponding thiol (e.g., DM4) using a reducing agent like dithiothreitol (DTT).

This compound: A Key Metabolite

This compound is a critical metabolite of ADCs that utilize DM4 as the payload.[9] When a DM4-containing ADC is internalized by a cancer cell, the linker is cleaved, releasing DM4. Intracellularly, the thiol group of DM4 can be S-methylated to form this compound.[9] This metabolite retains potent cytotoxic activity.

Mechanism of Action

Both DM4 and this compound exert their cytotoxic effects by targeting tubulin, a key protein in the formation of microtubules.[5] Microtubules are essential components of the cytoskeleton and are crucial for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.

By binding to tubulin, DM4 and this compound inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5]

Preclinical Development and In Vitro Cytotoxicity

The preclinical evaluation of DM4 and its metabolite this compound has demonstrated their potent cytotoxic activity against a variety of cancer cell lines.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxicity of this compound against a human epidermoid carcinoma cell line.

| Cell Line | Compound | IC50 (nM) | Reference |

| KB | This compound | 0.026 | [7][9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For ADCs, these studies evaluate the pharmacokinetics of the intact ADC, the total antibody, and the released payload. Studies in preclinical models have shown that the clearance of ADCs can be influenced by the linker stability, with more hindered disulfide linkers, such as those used with DM4, leading to decreased clearance.[10] The pharmacokinetics of the released payload, such as DM4 and its metabolite this compound, are also critical to understanding the efficacy and potential toxicities of the ADC.

Clinical Development of DM4-Containing ADCs: Mirvetuximab Soravtansine

A prominent example of a DM4-containing ADC that has advanced to clinical use is mirvetuximab soravtansine (IMGN853). This ADC targets the folate receptor alpha (FRα), which is overexpressed in a high percentage of epithelial ovarian cancers. Mirvetuximab soravtansine is composed of a humanized anti-FRα monoclonal antibody, a cleavable disulfide linker (sulfo-SPDB), and the DM4 payload.[11][12]

Phase I Clinical Trial

The initial Phase I dose-escalation study of mirvetuximab soravtansine enrolled patients with FRα-positive solid tumors.[13][14] The study established a recommended Phase II dose and demonstrated a manageable safety profile.

| Phase I Study (Expansion Cohort) - Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer | |

| Parameter | Result |

| Number of Patients | 46 |

| Objective Response Rate (ORR) | 26% |

| Median Progression-Free Survival (PFS) | 4.8 months |

| Most Common Adverse Events (Grade 1/2) | Diarrhea, blurred vision, nausea, fatigue |

| Reference | [15] |

FORWARD II Trial

The FORWARD II trial was a Phase Ib/II study that evaluated mirvetuximab soravtansine in combination with other agents, including bevacizumab, in patients with recurrent ovarian cancer.[3][16][17][18][19]

| FORWARD II Trial - Mirvetuximab Soravtansine + Bevacizumab in High FRα Recurrent Ovarian Cancer | |

| Parameter | Result |

| Number of Patients (High FRα) | 33 |

| Objective Response Rate (ORR) | 64% |

| Median Duration of Response (mDOR) | 11.8 months |

| Median Progression-Free Survival (mPFS) | 10.6 months |

| Reference | [17] |

SORAYA Trial

The SORAYA trial was a pivotal single-arm Phase II study that evaluated the efficacy and safety of mirvetuximab soravtansine in patients with FRα-high, platinum-resistant ovarian cancer who had received one to three prior therapies, including bevacizumab.[1][5][20][21][22]

| SORAYA Trial - Mirvetuximab Soravtansine in FRα-High, Platinum-Resistant Ovarian Cancer | |

| Parameter | Result |

| Number of Efficacy-Evaluable Patients | 105 |

| Objective Response Rate (ORR) by Investigator | 32.4% |

| Complete Responses | 5 |

| Median Duration of Response (mDOR) | 6.9 months |

| Median Progression-Free Survival (PFS) by Investigator | 4.3 months |

| Median Overall Survival (OS) | 15.0 months |

| Reference | [5][21][22] |

The positive results from the SORAYA trial led to the accelerated approval of mirvetuximab soravtansine by the U.S. Food and Drug Administration (FDA) for this patient population.

Conclusion

The discovery and development of this compound and its precursor DM4 represent a significant achievement in the field of targeted cancer therapy. The rational design of a sterically hindered maytansinoid has led to the creation of more stable and effective ADCs. The potent microtubule-disrupting activity of DM4 and its metabolite this compound, combined with the specificity of antibody targeting, has been clinically validated with the success of mirvetuximab soravtansine. Ongoing research continues to explore the full potential of DM4-based ADCs in various oncology indications, offering hope for more effective and less toxic treatments for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. oncozine.com [oncozine.com]

- 4. ImmunoGen - Wikipedia [en.wikipedia.org]

- 5. Mirvetuximab soravtansine in folate receptor alpha (FRα)-high platinum-resistant ovarian cancer: final overall survival and post hoc sequence of therapy subgroup results from the SORAYA trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I results of novel antibody drug conjugate against folate receptor a - ecancer [ecancer.org]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ImmunoGen, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 12. news.abbvie.com [news.abbvie.com]

- 13. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 1 dose-escalation study of mirvetuximab soravtansine (IMGN853), a folate receptor α-targeting antibody-drug conjugate, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. Mirvetuximab Soravtansine plus Bevacizumab in Patients with Recurrent Ovarian Cancer - Oncology Practice Management [oncpracticemanagement.com]

- 17. news.abbvie.com [news.abbvie.com]

- 18. Triplet Including Folate Receptor Alpha Antibody–Drug Conjugate Has Activity in Recurrent Ovarian Cancer [jhoponline.com]

- 19. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SORAYA Trial: Mirvetuximab Soravtansine Improves Response Rate in Drug-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]

- 21. news.abbvie.com [news.abbvie.com]

- 22. Efficacy and Safety of Mirvetuximab Soravtansine in Patients With Platinum-Resistant Ovarian Cancer With High Folate Receptor Alpha Expression: Results From the SORAYA Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DM4-SMe in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of DM4 and its active metabolite, DM4-SMe, in the design and efficacy of antibody-drug conjugates (ADCs). As a potent maytansinoid payload, DM4 has been instrumental in the development of targeted cancer therapies. This document provides a comprehensive overview of its mechanism of action, the experimental protocols used for its evaluation, and key quantitative data to inform ADC research and development.

Introduction to DM4 and this compound in ADCs

Maytansinoids are a class of highly potent microtubule-targeting agents originally isolated from the shrub Maytenus ovatus.[1] While the parent compound, maytansine, showed significant anti-cancer activity, its narrow therapeutic window and high systemic toxicity limited its clinical use.[1] The advent of ADC technology has revitalized interest in maytansinoids by enabling their targeted delivery to tumor cells, thereby increasing efficacy and reducing off-target toxicity.[1][2]

DM4 (ravtansine) is a synthetic, thiol-containing derivative of maytansine designed for conjugation to monoclonal antibodies.[3][4] Within the target cell, the ADC is processed, and DM4 is released. Subsequently, DM4 can be metabolized to S-methyl DM4 (this compound), which is also a highly potent cytotoxic agent.[3][5] Both DM4 and this compound exert their cell-killing effect by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[3][6] One of the key attributes of DM4 is its ability to induce a "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[7][8]

Mechanism of Action

The cytotoxic activity of DM4 and its metabolite this compound is initiated upon their release inside the target cancer cell. The following diagram illustrates the signaling pathway leading to apoptosis.

Caption: Signaling pathway of DM4-induced apoptosis.

Quantitative Data

The potency and efficacy of DM4 and this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of DM4 and this compound

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | KB | 0.026 | [9] |

| DM4 | COLO 205 | ~0.1 | [10] |

| DM4 | A-375 | ~1 | [10] |

| DM1 | Various | 0.79 - 7.2 | [11] |

| DM4 | Various | 0.03 - 0.06 | [11] |

Table 2: Preclinical Pharmacokinetic Parameters of a DM4-ADC (1959-sss/DM4)

| Parameter | Unit | Value | Reference |

| Clearance (CL) | L/h/kg | 0.025 | [12] |

| Elimination Half-life (t½) | h | 35.8 | [12] |

| Cmax | µg/mL | 1.87 | [13] |

| Tmax | h | 8.00 | [13] |

Table 3: Comparative In Vivo Efficacy of DM4-ADC vs. DM1-ADC

| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |

| huC242-DM4 | COLO 205 | 150 µg/kg maytansinoid equivalent, qd x 5 | >90% | [4] |

| huC242-DM1 | COLO 205 | 150 µg/kg maytansinoid equivalent, qd x 5 | ~60% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of DM4-containing ADCs. The following sections outline key experimental protocols.

Synthesis of DM4

The synthesis of DM4 involves a multi-step process, as described by Widdison et al. (2006).[3][14] The general workflow is as follows:

Caption: Synthetic workflow for DM4.

Methodology:

-

Preparation of 4-Mercapto-4-methylpentanoic acid: Isobutylene sulfide is reacted with the anion of acetonitrile, followed by base hydrolysis to yield 4-mercapto-4-methylpentanoic acid.[14]

-

Disulfide Formation: The mercapto acid is reacted with methyl methanethiolsulfonate (MeSSO2Me) to form the corresponding disulfide.[14]

-

Activation: The resulting carboxylic acid is converted to its N-hydroxysuccinimide (NHS) ester.[14]

-

Coupling with N-methyl-L-alanine: The NHS ester is then reacted with N-methyl-L-alanine.[14]

-

Esterification with Maytansinol: The product from the previous step is coupled to maytansinol using N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride as catalysts.[14]

-

Reduction to Thiol: The resulting disulfide-containing maytansinoid is reduced with dithiothreitol (DTT) to yield the final thiol-containing DM4, which is then purified by HPLC.[14]

ADC Conjugation and DAR Determination

Conjugation Protocol:

-

Antibody Modification: The antibody is modified with a bifunctional crosslinking reagent (e.g., SMCC or SPDB) to introduce reactive maleimide or disulfide groups.[9][]

-

Purification: The modified antibody is purified to remove excess crosslinker using methods like tangential flow filtration or chromatography.[9]

-

Conjugation: The thiol-containing DM4 is then reacted with the modified antibody in a solution with a pH of approximately 6.5-7.5.[9]

-

Final Purification: The resulting ADC is purified to remove unconjugated DM4 and other reactants.[9]

Drug-to-Antibody Ratio (DAR) Determination: The average number of DM4 molecules conjugated to each antibody (DAR) is a critical quality attribute.[16] It can be determined using several methods:

-

UV/Vis Spectroscopy: By measuring the absorbance of the ADC at 252 nm (for maytansinoids) and 280 nm (for the antibody) and using the known extinction coefficients of the drug and the antibody, the DAR can be calculated.[6]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the molecular weight of the different ADC species, from which the DAR can be precisely calculated.[1][16]

In Vitro Cytotoxicity Assay

Methodology (WST-1 Assay):

-

Cell Seeding: Seed target cells (e.g., NCI-H929) in a 96-well plate and incubate overnight.[17]

-

Treatment: Add serial dilutions of the DM4-containing ADC to the cells. Include an isotype control ADC and untreated cells as controls.[17]

-

Incubation: Incubate the cells for a period of 72 to 120 hours.[17][18]

-

Viability Assessment: Add WST-1 reagent to each well and incubate for 1-4 hours.[17]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[17]

In Vivo Efficacy Study

Methodology (Xenograft Model):

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HT-29) into immunocompromised mice.[7]

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups. Administer the DM4-ADC, a control antibody, and a vehicle control intravenously at specified doses and schedules.[7]

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.[7]

-

Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[7]

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.[7]

Logical Relationships and Experimental Workflow

The successful development of a DM4-containing ADC relies on a logical progression of experiments to characterize its properties and efficacy.

References

- 1. sciex.com [sciex.com]

- 2. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmiweb.com [pharmiweb.com]

- 7. researchgate.net [researchgate.net]

- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 13. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 14. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 16. hpst.cz [hpst.cz]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway and Active Metabolites of DM4-SMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM4-SMe, a potent microtubule inhibitor, is a critical component in the field of antibody-drug conjugates (ADCs). As a key metabolite of antibody-maytansinoid conjugates (AMCs), its formation and subsequent metabolic fate are of paramount importance in understanding the efficacy and potential toxicities of DM4-based ADCs. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing its formation, subsequent biotransformation into active and inactive metabolites, and the associated enzymatic processes. Quantitative data on the cytotoxic activity of these metabolites are presented, along with detailed experimental protocols for their characterization. This document aims to serve as a valuable resource for researchers and professionals involved in the development of next-generation targeted cancer therapies.

Introduction

Maytansinoids, including the synthetically modified derivative DM4, are highly cytotoxic agents that function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells. In the context of ADCs, DM4 is conjugated to a monoclonal antibody via a linker, which is designed to be cleaved upon internalization of the ADC into the target cancer cell. The released DM4 can then exert its cytotoxic effect. However, the biotransformation of the released payload is a critical factor influencing the overall therapeutic index of the ADC. DM4 undergoes intracellular S-methylation to form S-methyl-DM4 (this compound), a metabolite that has been shown to be even more potent than the parent compound in some instances.[1] Understanding the metabolic cascade of this compound is therefore essential for optimizing ADC design and predicting clinical outcomes.

The Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver and involves a series of oxidation reactions. The initial and most critical step is the formation of this compound itself from the released DM4 payload.

Formation of this compound

Following the cleavage of the linker from the ADC within the target cell, the thiol-containing DM4 is released. Intracellular S-methyltransferases then catalyze the methylation of the free sulfhydryl group, yielding this compound.[2] This metabolic conversion is significant as this compound is a highly potent cytotoxic agent.[3][][5]

Oxidative Metabolism of this compound

This compound undergoes further metabolism, primarily through oxidation of the methyl-sulfide moiety. This process, predominantly carried out by cytochrome P450 enzymes in the liver, leads to the formation of two major metabolites: this compound sulfoxide and this compound sulfone.[6] These oxidative steps are generally considered detoxification pathways, as the resulting metabolites exhibit reduced cytotoxic activity compared to this compound.

The metabolic cascade can be summarized as follows:

Active Metabolites and Their Cytotoxic Potency

The primary active metabolite in this pathway is this compound. The subsequent oxidation products, the sulfoxide and sulfone derivatives, are considered to be significantly less active.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activities of DM4 and its key metabolites have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.

| Compound | Cell Line | IC50 (nM) |

| This compound | KB | 0.026 |

| DM4 | SK-BR-3 | 3.3 |

Table 1: In vitro cytotoxicity of DM4 and this compound.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the this compound metabolic pathway and the activity of its metabolites.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

This assay is crucial for identifying the metabolites formed from a parent compound by liver enzymes.

Objective: To determine the metabolic fate of this compound when incubated with human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the this compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound.

Objective: To determine the IC50 value of this compound and its metabolites against a panel of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., KB, SK-BR-3)

-

Complete cell culture medium

-

This compound and its metabolites

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and its metabolites in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The metabolic pathway of this compound is a critical determinant of the overall activity and safety profile of DM4-based ADCs. The formation of the highly potent this compound from the released DM4 payload, followed by its oxidative detoxification to less active sulfoxide and sulfone metabolites, represents a complex interplay of bioactivation and inactivation. A thorough understanding of these processes, supported by robust in vitro assays, is essential for the rational design and clinical development of effective and well-tolerated antibody-drug conjugates. This guide provides a foundational understanding and practical methodologies for researchers in this dynamic field.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaron.com [pharmaron.com]

- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-depth Technical Guide to the Physical and Chemical Properties of DM4-SMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM4-SMe, a potent maytansinoid derivative, is a critical component in the development of antibody-drug conjugates (ADCs). As a cytotoxic payload, its efficacy in targeted cancer therapy is contingent on a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of this compound, including its structural and physicochemical characteristics, alongside detailed experimental protocols for its synthesis, purification, characterization, and conjugation to monoclonal antibodies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel ADCs.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in ADCs. The following tables summarize the key physical and chemical characteristics of this potent cytotoxic agent.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid powder | [1] |

| Molecular Formula | C39H56ClN3O10S2 | [1] |

| Molecular Weight | 826.46 g/mol | [1][2][3] |

| CAS Number | 796073-68-2 | [1] |

| Purity | ≥98% | [1] |

| Melting Point | Not available for this compound. (DM4: 185-187 °C with decomposition) | [4] |

| pKa (Predicted) | 9.82 ± 0.70 | [5] |

Solubility

| Solvent | Solubility | Notes | Source(s) |

| DMSO | 100 mg/mL (121.00 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | |

| In vivo formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Prepare fresh. | [6] |

| In vivo formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in saline). | |

| In vivo formulation 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% corn oil. Use with caution for long-term dosing. |

Stability and Storage

| Condition | Recommendation | Duration | Source(s) |

| Solid Powder | -20°C | 3 years | [7] |

| Stock Solution in DMSO | -80°C | 6 months | [5][6][8] |

| Stock Solution in DMSO | -20°C | 1 month | [5][6][8] |

Mechanism of Action

This compound is a potent anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[] As a maytansinoid, it binds to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site.[4] This binding inhibits the polymerization of tubulin into microtubules and promotes the depolymerization of existing microtubules.[] The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[][10]

Caption: Mechanism of this compound induced cytotoxicity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the hydrolysis of a mercapto compound followed by conversion to a disulfide, esterification, and reaction with maytansinol.

Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid

-

Under an argon atmosphere, cool a solution of anhydrous tetrahydrofuran (THF) and n-butyllithium in hexanes to -78°C.

-

Add acetonitrile dropwise and stir for 30 minutes.

-

React with isobutylene sulfide.

-

Hydrolyze the resulting mercapto compound with a base (e.g., NaOH).

Step 2: Formation of 4-Methyl-4-(methyldithio)pentanoic acid

-

Dissolve the 4-mercapto-4-methylpentanoic acid in deionized water.

-

Add sodium carbonate.

-

React with methyl methanethiolsulfonate (MeSSO2Me).

Step 3: Synthesis of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine

-

Convert the disulfide from Step 2 into its N-hydroxysuccinimide ester.

-

React the ester with N-methyl-L-alanine.

-

Purify the resulting carboxylic acid by column chromatography over silica gel.

Step 4: Synthesis of L-DM4-SMe

-

Under an argon atmosphere, dissolve maytansinol and the carboxylic acid from Step 3 in dichloromethane.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.

-

After 1 minute, add a solution of zinc chloride in diethyl ether.

Step 5: Purification of L-DM4-SMe

-

Separate the diastereomeric mixture of L-DM4-SMe and D-DM4-SMe by HPLC using a cyano-bonded column.

-

Use a mobile phase of hexane, 2-propanol, and ethyl acetate (e.g., 68:8:24 ratio).

-

Collect the fractions containing the desired L-DM4-SMe isomer.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC) A validated HPLC-DAD method can be used for the quantification of this compound.[8][11][]

-

Column: Reversed-phase C18 column (e.g., GraceSmart RP18).

-

Mobile Phase: Isocratic elution with a mixture of milliQ water and methanol (e.g., 25:75, v/v), both acidified with 0.1% v/v formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve the sample in N,N-Dimethylacetamide (DMA). For biological matrices, perform protein precipitation with acetonitrile, dry the supernatant, and reconstitute in DMA.[8][11]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization of this compound can be achieved using high-resolution mass spectrometry and NMR spectroscopy to confirm its molecular weight and structure.[13][14][15]

Conjugation of this compound to an Antibody

The following is a general protocol for the conjugation of a thiol-containing payload like DM4 (derived from the reduction of this compound) to an antibody.

Caption: General workflow for the preparation of a DM4-ADC.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

This compound.

-

Reducing agent for this compound (e.g., Dithiothreitol, DTT).

-

Reducing agent for the antibody (e.g., Tris(2-carboxyethyl)phosphine, TCEP).

-

Conjugation buffer (e.g., PBS with EDTA).

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification columns (e.g., Sephadex G25 for buffer exchange, HIC or SEC column for ADC purification).

Procedure:

-

Antibody Preparation: If necessary, perform a buffer exchange to a suitable conjugation buffer.

-

Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by adding a molar excess of TCEP and incubating at room temperature. The degree of reduction will determine the number of available thiol groups for conjugation.

-

This compound Reduction: Reduce this compound to its thiol-containing form (DM4) using a reducing agent like DTT.

-

Conjugation: Add the reduced DM4 to the reduced antibody solution. The reaction is typically carried out at room temperature for several hours.

-

Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted thiol groups.

-

Purification: Remove unconjugated DM4 and other small molecules by size-exclusion chromatography (e.g., Sephadex G25). Further purify the ADC to separate species with different drug-to-antibody ratios (DAR) using hydrophobic interaction chromatography (HIC).[16][17]

Characterization of the DM4-Antibody Conjugate

Drug-to-Antibody Ratio (DAR) Determination The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The weighted average DAR can be calculated from the peak areas of the different species.[1][2][3]

-

Reversed-Phase HPLC (RP-HPLC): After reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the DAR.[1][]

-

UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength where the drug has a maximum absorbance.[3]

-

Mass Spectrometry: LC-MS can be used to determine the mass of the intact ADC and its subunits, allowing for precise DAR calculation.[1]

Signaling Pathways

The primary signaling event initiated by this compound is the disruption of microtubule dynamics, leading to mitotic arrest. This arrest triggers the intrinsic apoptotic pathway.

Caption: Intrinsic apoptotic pathway activated by this compound.

While the core mechanism is well-understood, further research may elucidate more intricate signaling networks affected by this compound, including potential impacts on tumor vasculature and the tumor microenvironment, as has been observed with other microtubule-targeting agents.[18][19]

Conclusion

This compound is a highly potent cytotoxic agent with well-defined physical and chemical properties that make it suitable for use as a payload in antibody-drug conjugates. Its mechanism of action through tubulin inhibition is a well-established anti-cancer strategy. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and conjugation of this compound. A thorough understanding and application of this knowledge are crucial for the successful development of next-generation targeted cancer therapies. Further investigation into the detailed stability profile and the broader impact on cellular signaling pathways will continue to refine its application and enhance the therapeutic potential of this compound-based ADCs.

References

- 1. Chemical shift assignments of domain 4 from the phosphohexomutase from Pseudomonas aeruginosa suggest that freeing perturbs its coevolved domain interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. agilent.com [agilent.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. cellmosaic.com [cellmosaic.com]

- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Stabilization of Cyclin-Dependent Kinase 4 by Methionyl-tRNA Synthetase in p16INK4a-Negative Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Forced Degradation [sgs.com]

The Biological Activity and Cytotoxicity of DM4-SMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM4-SMe, a thiol-containing maytansinoid, is a highly potent cytotoxic agent utilized as a payload in antibody-drug conjugates (ADCs). As a derivative of maytansine, its mechanism of action is rooted in the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways.

Core Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[] It binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle.[][2] This disruption of microtubule assembly leads to a halt in the cell cycle at the G2/M phase and subsequently induces apoptosis, or programmed cell death.[][3]

When incorporated into an ADC, this compound is selectively delivered to cancer cells expressing the target antigen of the monoclonal antibody. Following binding of the ADC to the cancer cell, the complex is internalized, and this compound is released into the cytoplasm where it can then exert its anti-tubulin activity.[2]

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxicity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| KB | Cervical Carcinoma | 0.026 | [4][5][6] |

| Note: Data for a wider range of cell lines is limited in publicly available literature. The provided value for KB cells demonstrates the sub-nanomolar potency of this compound. |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][8]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the this compound dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).[7]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][8]

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method to detect apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells, including any floating cells, and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite Annexin V-FITC at 488 nm and detect emission at 530 nm. Excite PI with a 488 nm laser and detect emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Apoptosis Induction

The disruption of microtubule dynamics by this compound triggers a cascade of events leading to apoptosis. While the precise signaling network is complex and can be cell-type dependent, the intrinsic and extrinsic apoptosis pathways are key.

Caption: Workflow of ADC-delivered this compound from cell surface binding to apoptosis induction.

Simplified Apoptosis Signaling Pathway